![molecular formula C11H9N3 B133141 [4-(1H-pyrazol-1-yl)phenyl]acetonitrile CAS No. 143426-55-5](/img/structure/B133141.png)
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile
Overview
Description
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile: is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an acetonitrile group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall pharmacological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-(1H-pyrazol-1-yl)phenyl]acetonitrile typically begins with commercially available starting materials such as 4-bromoacetophenone and 1H-pyrazole.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1H-pyrazol-1-yl)phenyl]acetonitrile can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where the pyrazole ring or the phenyl group can be functionalized using various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, solvents such as dichloromethane or ethanol.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential as an anticancer agent . Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancers. For instance, studies have reported that compounds containing the 1-aryl-1H-pyrazole scaffold exhibit significant antiproliferative activity against cancer cells by targeting key biological pathways such as topoisomerase II and EGFR .
Case Studies:
- A study demonstrated that pyrazole derivatives could effectively inhibit cancer cell proliferation, with specific compounds showing IC50 values comparable to established chemotherapeutics like paclitaxel .
- Another investigation highlighted the interaction of these compounds with cancer-related targets, leading to promising results in preclinical models .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties . Pyrazole derivatives have demonstrated efficacy against various bacterial strains, outperforming traditional antibiotics in some cases. For example, certain derivatives showed significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating their potential as new antimicrobial agents .
Data Table: Antimicrobial Efficacy of Pyrazole Derivatives
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 22 |
Compound B | S. aureus | 24 |
Compound C | Pseudomonas aeruginosa | 20 |
Agricultural Applications
In agriculture, [4-(1H-pyrazol-1-yl)phenyl]acetonitrile has been investigated for its use as a fungicide and pesticide . The biological activity of pyrazole derivatives suggests their potential in crop protection by targeting plant pathogens and pests effectively.
Case Studies:
- Research has shown that certain pyrazole derivatives can act as effective fungicides against common agricultural pathogens, contributing to enhanced crop yield and health .
- The compound's ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.
Comparison with Similar Compounds
[4-(1H-pyrazol-4-yl)phenyl]acetonitrile: Similar structure but with a different position of the pyrazole ring.
[4-(1H-imidazol-1-yl)phenyl]acetonitrile: Contains an imidazole ring instead of a pyrazole ring.
[4-(1H-triazol-1-yl)phenyl]acetonitrile: Contains a triazole ring instead of a pyrazole ring.
Uniqueness:
Structural Features: The specific positioning of the pyrazole ring in [4-(1H-pyrazol-1-yl)phenyl]acetonitrile provides unique electronic and steric properties that can influence its reactivity and interactions.
Versatility: The compound’s ability to undergo various chemical reactions and form stable complexes makes it a versatile building block in synthetic chemistry.
Biological Activity
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study reported that compounds similar to this compound showed up to 85% inhibition of TNF-α at concentrations around 10 µM, compared to standard drugs like dexamethasone which exhibited 76% inhibition at 1 µM .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A series of derivatives based on the pyrazole structure were tested against various bacterial strains, including E. coli and S. aureus. One derivative demonstrated significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 20 µg/mL against E. coli and S. aureus, highlighting the potential of this compound in treating bacterial infections .
Anticancer Activity
In cancer research, this compound has been evaluated for its effects on cancer cell lines. It has been found to induce apoptosis in prostate cancer cells through the modulation of androgen receptor signaling pathways. In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor growth compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the phenyl or pyrazole ring can enhance potency and selectivity. For example, introducing electron-donating groups on the pyrazole ring has been correlated with increased anti-inflammatory activity, while substitutions on the phenyl ring have shown improved antibacterial effects .
Data Summary
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of pyrazole derivatives, this compound was included in a library of compounds tested for their ability to inhibit cytokine production in LPS-stimulated macrophages. The results indicated that this compound significantly reduced levels of IL-6 and TNF-α, suggesting its potential use as a therapeutic agent in inflammatory diseases .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanisms of this compound revealed that it induces apoptosis through caspase activation and modulation of Bcl-2 family proteins in prostate cancer cells. This study utilized both in vitro assays and in vivo xenograft models, demonstrating the compound's efficacy in reducing tumor size and improving survival rates in treated animals compared to controls .
Properties
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWQGPKRSYWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585412 | |
Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-55-5 | |
Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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